N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2OS/c1-24-18-12-11-17(22)13-19(18)26-21(24)23-20(25)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUDRRHVMAYJMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method is the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions. The bromination of the benzothiazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
The biphenyl moiety can be introduced via a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated benzothiazole in the presence of a palladium catalyst and a base . The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Benzothiazole Derivatives with Alkylamide Chains
Compounds 6e and 6f () share structural similarities with the target molecule, including a bromophenyl-substituted thiazole core. However, they differ in their alkylamide chains (octanamide in 6e and decanamide in 6f ), which influence their physical properties:
- Melting Points : 6e (192°C) vs. 6f (180°C), showing a decrease with longer alkyl chains.
- Elemental Analysis : Carbon content decreases slightly from 6e (61.39%) to 6f (62.65%), reflecting chain-length effects on molecular composition .
- Spectral Data : Both exhibit IR peaks for C=O (1660–1680 cm⁻¹) and aromatic C-H stretching, but 6f shows broader alkyl C-H signals in NMR due to its longer chain .
Biphenyl Carboxamide Analogues
Compounds 19a , 20a , and 22a () feature biphenyl carboxamide backbones but lack the benzothiazole moiety. Key differences include:
- Substituent Effects : 19a (2'-fluoro-3'-methoxy) has a higher melting point (125–127°C) than 20a (2'-fluoro-3'-methyl, 91–94°C), highlighting the role of methoxy groups in enhancing crystallinity.
- Molecular Weight : The target compound (exact mass ~437 g/mol) is heavier than 19a (365 g/mol) due to the bromine atom and benzothiazole system .
Brominated Benzothiazole Derivatives
Compounds from and , such as N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide (ECHEMI ID: 6188-13-2) and N-(6-acetamido-3-ethyl-1,3-benzothiazol-2-ylidene)-5-bromothiophene-2-carboxamide (ECHEMI ID: 851080-31-4), provide insights into substituent variations:
- Ring Substitutions : Replacing the biphenyl group with sulfamoyl (6188-13-2 ) or thiophene (851080-31-4 ) alters electronic properties and bioactivity.
Data Tables: Key Comparative Properties
Table 1. Structural and Physical Properties
Table 2. Spectral Comparison (IR and NMR)
Research Findings and Implications
- Synthetic Yields : Longer alkyl chains (e.g., 6f vs. 6e ) marginally improve yields, likely due to enhanced solubility .
- Bioactivity Potential: Bromine and biphenyl groups in the target compound may enhance binding to hydrophobic enzyme pockets compared to non-brominated analogues .
- Thermal Stability : Methoxy substituents (e.g., 19a ) increase melting points, suggesting stronger intermolecular interactions .
Biological Activity
N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a benzothiazole moiety and a biphenyl group, which are known to enhance biological activity through various mechanisms. The presence of bromine and methyl groups may also contribute to its pharmacological properties.
Antitumor Activity
Recent studies have indicated that derivatives of benzothiazole exhibit notable antitumor properties. For instance, compounds structurally related to this compound have shown varying degrees of cytotoxicity against different cancer cell lines.
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| EKVX (Lung Cancer) | 1.7 | 21.5 | 93.3 |
| RPMI-8226 (Leukemia) | 25.9 | 28.7 | - |
| OVCAR-4 (Ovarian) | 15.9 | - | - |
| PC-3 (Prostate) | 27.9 | - | - |
The data suggests that the compound could be developed for targeted cancer therapies due to its selective activity against various cancer types .
Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against both bacterial and fungal strains.
Case Study:
In vitro testing revealed that certain benzothiazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against resistant strains of Staphylococcus aureus and Escherichia coli . This highlights the potential application of such compounds in treating infections caused by multidrug-resistant organisms.
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in tumor growth or microbial metabolism.
- Receptor Modulation: Interaction with specific receptors can alter cellular signaling pathways.
- Apoptosis Induction: The compound may promote apoptosis in cancer cells through the activation of caspases and other pro-apoptotic factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
